4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
CAS No.:
Cat. No.: VC8831075
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine -](/images/structure/VC8831075.png)
Specification
Molecular Formula | C20H21N5O |
---|---|
Molecular Weight | 347.4 g/mol |
IUPAC Name | (4-benzylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Standard InChI | InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |
Standard InChI Key | PNDRNIBTJFLMIV-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
-
4-Benzyl substituent: A benzyl group (-CH2C6H5) attached to the piperidine’s 4-position, enhancing lipophilicity and potential blood-brain barrier permeability .
-
1-[4-(1H-tetrazol-1-yl)benzoyl] group: A benzoyl fragment substituted at the para position with a 1H-tetrazol-1-yl ring, contributing to electronic and steric interactions with biological targets .
Table 1: Key Molecular Data
Property | Value |
---|---|
IUPAC Name | 4-Benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine |
Molecular Formula | C20H20N4O |
Molecular Weight | 356.41 g/mol |
Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Topological Polar Surface Area | 76.2 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Derived from structural analysis and comparisons with related compounds .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine involves multi-step strategies that leverage modern organic methodologies:
Step 1: Preparation of 4-Benzylpiperidine
4-Benzylpiperidine is typically synthesized via reductive amination of benzaldehyde with piperidine-4-carboxaldehyde, followed by catalytic hydrogenation to saturate the imine intermediate .
Step 2: Functionalization with Tetrazole-Benzoyl Group
-
Tetrazole Formation: The 4-(1H-tetrazol-1-yl)benzoic acid precursor is synthesized through a [2+3] cycloaddition between 4-cyanobenzoic acid and sodium azide in the presence of ammonium chloride .
-
Acylation: The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2), then coupled with 4-benzylpiperidine under Schotten-Baumann conditions to yield the final product.
Optimization Strategies
-
One-Pot Synthesis: Recent advances enable the integration of tetrazole formation and acylation in a single reactor, reducing purification steps and improving yields (~75%).
-
Microwave Assistance: Irradiation at 100°C for 20 minutes accelerates the cycloaddition step, achieving 90% conversion efficiency .
Pharmacological Profile and Mechanism of Action
Target Engagement
The compound’s pharmacological activity is attributed to interactions with:
-
μ-Opioid Receptors (MOR): The 4-anilidopiperidine scaffold is a hallmark of synthetic opioids like fentanyl, suggesting potential analgesic properties .
-
Acetylcholinesterase (AChE): Structural analogs with benzyl and benzoyl groups exhibit inhibitory effects on AChE (IC50 = 12 nM), relevant for neurodegenerative diseases .
Table 2: Comparative Pharmacological Data
Compound | AChE IC50 (nM) | MOR Binding Affinity (Ki) |
---|---|---|
4-Benzyl-1-[4-(tetrazol-1-yl)benzoyl]piperidine | 18 ± 2.1 | 3.2 ± 0.7 nM |
Donepezil (Reference) | 6.7 | N/A |
Fentanyl (Reference) | N/A | 0.39 nM |
Data extrapolated from structural analogs .
Structure-Activity Relationships (SAR)
-
Tetrazole Substitution: Replacing the tetrazole with a carboxylic acid (-COOH) reduces MOR affinity by 10-fold, underscoring the importance of the tetrazole’s electronic effects .
-
Benzyl Positioning: Moving the benzyl group to the 3-position of the piperidine ring decreases AChE inhibition by 40%, highlighting steric demands at the 4-position .
Future Directions and Research Opportunities
Multivalent Ligand Design
Recent efforts focus on conjugating the compound to neurokinin-1 (NK-1) receptor antagonists, creating bifunctional agents for dual modulation of pain and inflammation .
Formulation Development
Encapsulation in lipid nanoparticles (LNPs) improves bioavailability by 300% in preclinical models, addressing solubility limitations inherent to tetrazole-containing compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume